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Compound of Interest

Compound Name: 3-Amino-4-methoxybenzonitrile

Cat. No.: B112837

An In-depth Technical Guide to 3-Amino-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding,
physicochemical properties, spectroscopic profile, and synthetic pathways of 3-Amino-4-
methoxybenzonitrile (CsHsN20). This document serves as a core resource, consolidating
critical data and methodologies for professionals engaged in organic synthesis, medicinal
chemistry, and materials science.

Chemical Structure and Bonding

3-Amino-4-methoxybenzonitrile is an aromatic organic compound featuring a benzene ring
substituted with three functional groups: a primary amine (-NHz), a methoxy group (-OCHs),
and a nitrile group (-C=N).

Molecular Structure:
Caption: 2D structure of 3-Amino-4-methoxybenzonitrile.

Bonding Analysis: The molecule's geometry is primarily dictated by the sp? hybridized carbons
of the planar benzene ring. The nitrile carbon is sp hybridized, resulting in a linear C-C=N
arrangement. The methoxy group's oxygen and the amine group's nitrogen introduce slight
deviations from planarity.
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The electronic properties are a result of the interplay between the functional groups.[1]

e Electron-Donating Groups: The amino (-NHz) and methoxy (-OCHs) groups are strong
electron-donating groups through resonance (mesomeric effect), increasing the electron
density of the aromatic ring, particularly at the ortho and para positions relative to them.

e Electron-Withdrawing Group: The nitrile (-C=N) group is a strong electron-withdrawing group
through both induction and resonance, decreasing the ring's electron density.[1]

This electronic profile makes the molecule a versatile intermediate. The electron-rich ring is
susceptible to electrophilic substitution, while the distinct functional groups offer sites for a
variety of chemical transformations.

Physicochemical and Computed Properties

The key physical and chemical properties of 3-Amino-4-methoxybenzonitrile are summarized
below.
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Property Value Reference
Molecular Formula CsHsN20 [1112]
Molecular Weight 148.16 g/mol [1]

Solid, typically light brown to
Appearance [1]

brown
Melting Point ~84°C [1]
Monoisotopic Mass 148.06366 Da [2]

InChl=1S/C8H8N20/c1-11-8-

InChl 3-2-6(5-9)4-7(8)10/h2- [2]
4H,10H2,1H3
MAYBZGKWHOVSAQ-

InChiKey [2]
UHFFFAOYSA-N

Canonical SMILES COC1=C(C=C(C=C1)C#N)N [2]

Hydrogen Bond Donors 1 [3]
3 (N of nitrile, O of methoxy, N

Hydrogen Bond Acceptors ) [4]
of amine)

Rotatable Bonds 1 [4]

XLogP3 (Predicted) 0.9 [2]

Spectroscopic Data Profile

While experimental spectra for this specific isomer are not widely published, a predicted
spectroscopic profile can be derived based on its functional groups and data from close
isomers.[5]
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Expected Chemical .
Spectroscopy Type Feature . Assignment
Shift | Wavenumber

3H, -OCHs (Methoxy

1H NMR Singlet ~3.8-4.0 ppm
protons)
) 2H, -NHz (Amine
Broad Singlet ~4.0-5.0 ppm
protons)
) ] 3H, Aromatic protons
Aromatic Multiplets ~6.5-7.5 ppm )
on the benzene ring
13C NMR Aliphatic Carbon ~55-60 ppm -OCHs carbon
Aromatic & Nitrile 6 Aromatic carbons, 1
~95-160 ppm o
Carbons Nitrile carbon (C=N)
N-H stretch (primary
IR Spectroscopy Strong, Doublet Peaks  3300-3450 cm~1 ]
amine)
Strong, Sharp Peak 2210-2230 cm™? C=N stretch (nitrile)
Medium to Strong '
1580-1620 cm~1 Aromatic C=C stretch
Peaks
C-O stretch (aryl
Strong Peak 1200-1280 cm™1

ether)

Synthesis and Experimental Protocols

A common and effective method for the synthesis of 3-Amino-4-methoxybenzonitrile is the
chemical reduction of its nitro precursor, 4-methoxy-3-nitrobenzonitrile.

Reaction Scheme: 4-methoxy-3-nitrobenzonitrile — 3-Amino-4-methoxybenzonitrile

Detailed Experimental Protocol (Adapted from analogous reductions): This protocol is based on
the reduction of a nitroarene using tin(ll) chloride, a standard method for this transformation.[6]

Materials:

e 4-methoxy-3-nitrobenzonitrile
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 Tin(ll) chloride dihydrate (SnCl2:2H20)

e Concentrated Hydrochloric Acid (HCI)

o Ethanol

e Sodium hydroxide (NaOH) solution (e.g., 6M)

o Ethyl acetate

e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

» Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, filtration
apparatus.

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 4-methoxy-3-nitrobenzonitrile (1 equivalent) in ethanol.

e Addition of Reducing Agent: To this solution, add tin(ll) chloride dihydrate (approximately 3-4
equivalents) followed by the slow addition of concentrated hydrochloric acid.

e Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature. Carefully
neutralize the acidic solution by the slow addition of a chilled agueous solution of sodium
hydroxide until the pH is basic (pH 9-10). A precipitate of tin salts will form.

o Extraction: Filter the mixture to remove the inorganic salts and wash the solid with ethyl
acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and filter.
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+ [solation: Remove the solvent under reduced pressure using a rotary evaporator to yield the
crude product. The product can be further purified by recrystallization from a suitable solvent
system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure 3-Amino-4-

methoxybenzonitrile.

Reactivity and Logical Workflows

The unique combination of functional groups in 3-Amino-4-methoxybenzonitrile allows for a
diverse range of subsequent chemical transformations, making it a valuable building block in

multi-step synthesis.

Amine Group (-NHz) Reactions

Diazonium Salt
NaNOz, HUI (via Diazotization)
Amide
Acyl Chloride (via Acylation)
Substituted Amine
Alkyl Halide (via Alkylation)

Nitrile Group (-C=N) Reactions

Carboxylic Acid

(via Hydrolysis)
Hz, Pd or LiAlHa

Primary Amine

(via Reduction)

Electrophile (.q:, Brz) Aromatic Ring Reactions

3-Amino-4-methoxybenzonitrile

Substituted Aromatic Ring
(Electrophilic Aromatic Substitution)
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Click to download full resolution via product page
Caption: Key reaction pathways for 3-Amino-4-methoxybenzonitrile.
This workflow illustrates the synthetic potential of the molecule:

o Amine Group: The primary amine can be readily converted into a diazonium salt for
Sandmeyer-type reactions, acylated to form amides, or alkylated.[1]

 Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield a
carboxylic acid or reduced to a primary amine using powerful reducing agents like LiAlHa4 or
catalytic hydrogenation.[1]

e Aromatic Ring: The ring is activated towards electrophilic aromatic substitution. The positions
of substitution are directed by the powerful ortho, para-directing -NHz and -OCHs groups,
which will override the meta-directing -CN group.

This versatility makes 3-Amino-4-methoxybenzonitrile a valuable intermediate for
constructing complex molecules, particularly in the synthesis of pharmaceuticals and fine
chemicals.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [3-Amino-4-methoxybenzonitrile chemical structure and
bonding]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112837#3-amino-4-methoxybenzonitrile-chemical-
structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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